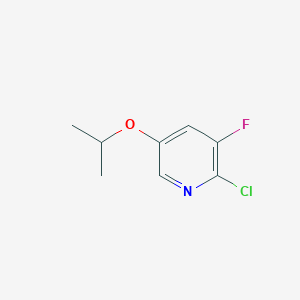

2-Chloro-3-fluoro-5-isopropoxypyridine

Description

Foundational Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis

Pyridine, a heterocyclic aromatic compound with the chemical formula C₅H₅N, and its derivatives are cornerstones of modern organic chemistry. thieme-connect.de Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, the pyridine ring is a ubiquitous feature in a vast array of essential molecules, including vitamins (niacin, pyridoxine), coenzymes, and alkaloids. thieme-connect.deyoutube.com This prevalence extends to synthetic compounds, where the pyridine scaffold is a critical pharmacophore in medicinal chemistry and a key building block in agrochemicals and materials science. youtube.com The utility of pyridine derivatives stems from their unique electronic properties, basicity, and ability to serve as ligands for metal catalysts. youtube.com These characteristics make them indispensable in numerous synthetic transformations and for the construction of complex molecular architectures.

Strategic Incorporation of Halogen Atoms (Chlorine and Fluorine) into Pyridine Scaffolds

The introduction of halogen atoms, particularly chlorine and fluorine, onto the pyridine ring is a crucial strategy for modulating the molecule's physicochemical and biological properties. Halogenation can significantly alter the electron distribution within the ring, influencing its reactivity and interaction with biological targets. For instance, the presence of electronegative halogens generally makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for further functionalization. youtube.com

Several methods exist for the halogenation of pyridines. Direct chlorination or bromination can proceed effectively, while fluorination often requires more specialized reagents. thieme-connect.de A common approach for introducing fluorine involves a diazotization reaction of an aminopyridine precursor, followed by a Schiemann reaction or the use of other fluorinating agents like copper(II) fluoride (B91410). google.comgoogle.com The synthesis of compounds like 2-chloro-3-fluoropyridine (B99640) often starts from precursors such as 2-chloro-3-aminopyridine, highlighting the multi-step processes required to achieve specific substitution patterns. google.com

Methodologies for the Introduction of Alkoxy Functionalities within Heteroaromatic Systems

The Williamson ether synthesis stands as a classic and widely employed method for forming ethers, including the introduction of alkoxy groups onto heteroaromatic systems like pyridine. masterorganicchemistry.comchemicalbook.comyoutube.com This reaction typically involves the deprotonation of a hydroxyl group (in this context, a hydroxypyridine or pyridinol) by a strong base to form a nucleophilic alkoxide (or pyridinolate) ion. This ion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide to yield the corresponding ether. youtube.comyoutube.com

The efficiency of the Williamson ether synthesis depends on the nature of the alkyl halide; primary halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com For aromatic systems, the synthesis involves reacting a pyridinol with an alkyl halide, as the alternative of reacting a halopyridine with an alkoxide is also a viable SNAr pathway, especially if the pyridine ring is activated by electron-withdrawing groups. chemicalbook.comguidechem.com The choice of solvent and base is critical, with non-protic solvents like DMF or DMSO often being used under anhydrous conditions. chemicalbook.com

Positional Isomerism and Substituent Effects in Substituted Pyridines

The regiochemistry of reactions involving the pyridine ring is heavily influenced by the nitrogen atom and the positions of other substituents. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. Electrophilic attack, when it occurs, generally favors the 3-position. youtube.com Conversely, the electron-deficient nature of the ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic aromatic substitution. youtube.comyoutube.com

Research Landscape and Challenges in Multisubstituted Pyridine Synthesis

Current research focuses on developing more streamlined and efficient strategies. These include one-pot reactions, multicomponent reactions (MCRs), and cascade reactions that allow for the construction of complex pyridine scaffolds from simple, readily available starting materials in a single operation. pipzine-chem.com Another key area is the late-stage functionalization of pyridine rings, which allows for the modification of complex molecules without the need for de novo synthesis. acs.org Despite these advances, the synthesis of pyridines with multiple, electronically distinct substituents like 2-Chloro-3-fluoro-5-isopropoxypyridine remains a non-trivial synthetic endeavor, often requiring the strategic and sequential application of different synthetic methodologies. pipzine-chem.comguidechem.com

Proposed Synthesis and Properties of this compound

While direct literature on the synthesis and properties of this compound is limited, a plausible synthetic route can be devised based on established chemical principles and known transformations of related pyridine derivatives. The proposed pathway involves the synthesis of a key precursor, 2-chloro-3-fluoro-5-hydroxypyridine, followed by etherification.

A potential starting material for this synthesis is 2-Chloro-3-fluoro-5-nitropyridine (B1393277) . This compound can be synthesized from 3-fluoro-5-nitropyridin-2-ol (B1531953) by reacting it with phosphorus pentachloride and phosphorus oxychloride. chemicalbook.com The subsequent steps would involve the transformation of the nitro group into the desired isopropoxy group.

Synthetic Pathway Proposal:

Reduction of the Nitro Group: The nitro group of 2-chloro-3-fluoro-5-nitropyridine can be reduced to an amine to form 2-chloro-3-fluoro-5-aminopyridine . This transformation is commonly achieved using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.

Diazotization and Hydrolysis: The resulting 2-chloro-3-fluoro-5-aminopyridine can be converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent hydrolysis of the diazonium salt introduces a hydroxyl group at the 5-position, yielding 2-chloro-3-fluoro-5-hydroxypyridine . google.com

Williamson Ether Synthesis: The final step is the etherification of 2-chloro-3-fluoro-5-hydroxypyridine. By treating the pyridinol with a base such as sodium hydride to form the corresponding sodium pyridinolate, followed by reaction with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane), the target molecule This compound can be synthesized via an SN2 reaction. youtube.commasterorganicchemistry.com

Table 1: Proposed Synthetic Route for this compound

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Reduction | 2-Chloro-3-fluoro-5-nitropyridine | SnCl₂/HCl or H₂/Pd-C | 2-Chloro-3-fluoro-5-aminopyridine |

| 2 | Diazotization/Hydrolysis | 2-Chloro-3-fluoro-5-aminopyridine | NaNO₂, H₂SO₄, H₂O | 2-Chloro-3-fluoro-5-hydroxypyridine |

The physical and chemical properties of this compound are not extensively documented. However, based on its structure, certain characteristics can be inferred. It would be a polar molecule, likely a liquid or low-melting solid at room temperature. Its solubility would be limited in water but good in common organic solvents. pipzine-chem.com The presence of multiple halogen atoms and the ether linkage makes it a potentially valuable intermediate for creating more complex molecules in medicinal and materials chemistry research. nih.gov

Table 2: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Chloro-3-fluoro-5-nitropyridine | C₅H₂ClFN₂O₂ | 176.53 | 1079179-12-6 |

| 2-Amino-5-chloro-3-fluoropyridine | C₅H₄ClFN₂ | 146.55 | 246847-98-3 ossila.com |

| 2-Chloro-3-fluoro-5-hydroxypyridine | C₅H₃ClFNO | 147.53 | 870062-76-3 nih.gov |

| This compound | C₈H₉ClFNO | 190.61 (Calculated) | Not Available |

Table of Mentioned Compounds

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClFNO |

|---|---|

Molecular Weight |

189.61 g/mol |

IUPAC Name |

2-chloro-3-fluoro-5-propan-2-yloxypyridine |

InChI |

InChI=1S/C8H9ClFNO/c1-5(2)12-6-3-7(10)8(9)11-4-6/h3-5H,1-2H3 |

InChI Key |

COXVXQLBKPCCIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=C(N=C1)Cl)F |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Chloro 3 Fluoro 5 Isopropoxypyridine

Nucleophilic Aromatic Substitution (SNAr) at Pyridine (B92270) Centers

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings, which are inherently electron-deficient. pearson.com The presence of electron-withdrawing groups further facilitates this reaction by stabilizing the anionic intermediate, known as the Meisenheimer complex. stackexchange.comyoutube.com In 2-Chloro-3-fluoro-5-isopropoxypyridine, the electronegative nitrogen atom and the halogen substituents activate the ring towards nucleophilic attack. wikipedia.org

Reactivity Profiles of Chlorine and Fluorine as Leaving Groups in SNAr Reactions

In SNAr reactions, the nature of the leaving group is a critical factor influencing the reaction rate. Contrary to the trend observed in aliphatic SN2 reactions, the leaving group ability of halogens in SNAr is often inverted, with fluoride (B91410) being a better leaving group than chloride, bromide, or iodide. youtube.comwikipedia.orgnih.gov This phenomenon, known as the "element effect," is attributed to the rate-determining step of the reaction. researchgate.net

Consequently, in this compound, nucleophilic substitution is expected to preferentially occur at the carbon atom bearing the fluorine atom, provided it is at an activated position (ortho or para to the ring nitrogen). However, in this specific molecule, the chlorine is at the activated 2-position, while the fluorine is at the 3-position. Nucleophilic attack on pyridines is strongly favored at the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com Attack at the 3-position does not allow for this stabilization. Therefore, despite fluorine's superior leaving group ability in many SNAr contexts, the chlorine at the 2-position is the more likely site of substitution in this molecule.

Table 1: General Reactivity Order of Halogen Leaving Groups in SNAr

| Halogen | Relative Reactivity |

| F | Highest |

| Cl | Intermediate |

| Br | Intermediate |

| I | Lowest |

This table represents a general trend and can be influenced by the specific substrate and reaction conditions.

Influence of the Isopropoxy Group on SNAr Regioselectivity and Rate

For a nucleophilic attack at the 2-position, the isopropoxy group is at the meta-position relative to the reaction center. In this case, its resonance effect is minimal, and the primary influence will be its inductive effect, which is electron-withdrawing and would slightly activate the ring towards nucleophilic attack.

The steric bulk of the isopropoxy group is generally not expected to significantly hinder a nucleophilic attack at the 2-position, as it is located two bonds away. However, the regioselectivity of SNAr reactions can be influenced by the steric hindrance of substituents on the ring. researchgate.net

Stereoelectronic Effects in Pyridine SNAr

Stereoelectronic effects, which pertain to the influence of the spatial arrangement of orbitals on the outcome of a reaction, are crucial in understanding pyridine SNAr. youtube.com The geometry of the pyridine ring and its substituents dictates the orientation of the interacting orbitals during the formation of the Meisenheimer complex. For an efficient reaction to occur, the nucleophile must approach the electrophilic carbon in a trajectory that allows for optimal overlap with the π* orbital of the pyridine ring. youtube.com

The stability of the resulting Meisenheimer complex is paramount. As mentioned, the ability to delocalize the negative charge onto the ring nitrogen is a powerful stabilizing stereoelectronic effect that directs nucleophilic attack to the ortho and para positions. stackexchange.com In this compound, this effect strongly favors substitution at the 2-position (chlorine) over the 3-position (fluorine).

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) reactions on pyridine are generally more challenging compared to benzene (B151609) and its derivatives.

Deactivated Nature of Pyridine towards Electrophilic Attack

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. wikipedia.orgyoutube.com This nitrogen atom exerts a strong electron-withdrawing inductive effect, which reduces the electron density of the ring and deactivates it towards attack by electrophiles. youtube.comyoutube.com

Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom is readily protonated, forming a pyridinium (B92312) ion. youtube.comrsc.org The positive charge on the nitrogen in the pyridinium ion further and significantly deactivates the ring, making electrophilic substitution even more difficult. youtube.comrsc.org

Directing Effects of Halogen and Alkoxy Substituents

In the rare instances that EAS reactions do occur on a pyridine ring, the position of the attack is governed by the directing effects of the existing substituents.

The Pyridine Nitrogen: The nitrogen atom itself directs incoming electrophiles to the 3- and 5-positions (meta-positions). This is because the intermediates formed from attack at the 2-, 4-, and 6-positions would place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, which is highly unfavorable. youtube.com

Halogen Substituents (Cl and F): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors in benzene chemistry because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (arenium ion). youtube.com In the context of the deactivated pyridine ring, their directing effect will compete with the inherent directing effect of the ring nitrogen.

Isopropoxy Group: An alkoxy group is a strongly activating, ortho, para-directing group in benzene EAS due to its potent electron-donating resonance effect. In the pyridine system, this activating effect can help to counteract the deactivating nature of the ring nitrogen and the halogens.

For this compound, the directing effects are as follows:

The ring nitrogen directs to the 3- and 5-positions. The 3- and 5-positions are already substituted. The next available position is C4 or C6.

The 2-Chloro group directs to the (ortho) 3-position and the (para) 6-position.

The 3-Fluoro group directs to the (ortho) 2- and 4-positions and the (para) 6-position.

The 5-Isopropoxy group directs to the (ortho) 4- and 6-positions.

Considering these combined effects, the most likely position for an electrophilic attack would be the 6-position, as it is para to the chloro substituent and ortho to the isopropoxy group, and it avoids the highly deactivated positions adjacent to the nitrogen. The strong activating effect of the isopropoxy group would likely be the dominant factor in determining the site of substitution.

Table 2: Summary of Substituent Effects on EAS in this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| Pyridine N | 1 | -I, -R (deactivating) | meta (to C3, C5) |

| Chlorine | 2 | -I > +R (deactivating) | ortho, para (to C3, C6) |

| Fluorine | 3 | -I > +R (deactivating) | ortho, para (to C2, C4, C6) |

| Isopropoxy | 5 | +R > -I (activating) | ortho, para (to C4, C6) |

Radical Reactions and Reductive Transformations

The presence of carbon-halogen bonds on the electron-deficient pyridine ring makes this compound a candidate for radical reactions and reductive transformations. These reactions typically target the cleavage of the C-Cl and C-F bonds.

Carbon-Halogen Bond Homolysis and Radical Pathways

Radical reactions are initiated by the homolytic cleavage of a covalent bond, often induced by heat or ultraviolet light, to form two radical species. In the case of this compound, the carbon-halogen bonds are the most likely sites for such cleavage. The bond dissociation energy (BDE) is a key factor in determining which bond will break preferentially. Generally, the C-Cl bond is significantly weaker than the C-F bond, as illustrated in the table below.

Table 1: Average Bond Dissociation Energies (BDE) for Carbon-Halogen Bonds

| Bond | Average BDE (kJ/mol) |

|---|---|

| C-Cl | ~340 |

| C-F | ~485 |

Note: Values are generalized and can vary based on the specific molecular structure.

This difference in bond strength implies that under radical conditions, the homolysis of the C-Cl bond to form a pyridyl radical is far more probable than the cleavage of the C-F bond. The process would involve the formation of a chlorine radical and a 3-fluoro-5-isopropoxypyridin-2-yl radical. This pyridyl radical intermediate can then participate in subsequent propagation steps, such as abstracting a hydrogen atom from a solvent or another reagent, or reacting with other radical species in the medium.

Selective Dehalogenation and Hydrodechlorination Strategies

Selective dehalogenation is a crucial transformation in organic synthesis, and for haloaromatics, it is often achieved through catalytic reduction. Hydrodechlorination (HDC) is a specific type of reductive dehalogenation that replaces a chlorine atom with a hydrogen atom, typically using hydrogen gas (H₂) and a metal catalyst. Palladium-based catalysts are among the most active and widely used for the HDC of chloroarenes.

For this compound, selective hydrodechlorination would target the C-Cl bond over the much stronger C-F bond. This selectivity is a common feature in the reduction of mixed-halide aromatics. The reaction would proceed as follows:

C₅H₃(Cl)(F)(O-iPr)N + H₂ --(Catalyst)--> C₅H₄(F)(O-iPr)N + HCl

Studies on polychlorinated aromatic compounds have shown that the efficiency of HDC can be influenced by factors such as the catalyst type (e.g., Pd, Ni), support material (e.g., SiO₂, C), and reaction conditions (temperature, pressure). For instance, bimetallic catalysts like Pd-Ni have demonstrated high selectivity in the hydrodechlorination of chlorobenzene. While specific studies on this compound are not prevalent, the established principles of HDC suggest that its selective conversion to 3-fluoro-5-isopropoxypyridine is a feasible and predictable transformation.

Reactivity of the Isopropoxy Moiety

The isopropoxy group (-OCH(CH₃)₂) is an ether linkage that confers specific properties to the molecule. Its reactivity, particularly its stability and potential for cleavage, is of significant interest.

Stability under Various Chemical Conditions

Aryl ethers are generally considered stable functional groups. The isopropoxy group on the pyridine ring is expected to be robust under a range of neutral and basic conditions. Information from safety data sheets for the related compound 2-chloro-3-fluoropyridine (B99640) indicates it is incompatible with strong oxidizing agents and strong acids, suggesting the pyridine ring itself is susceptible to degradation under these conditions, while the stability of the ether linkage is also a concern. The ether bond is generally stable to many reductive processes, such as the catalytic hydrogenation used for hydrodechlorination, allowing for selective modification of the aromatic core without affecting the isopropoxy substituent.

Potential for Cleavage or Rearrangement

Despite its general stability, the aryl ether linkage can be intentionally cleaved under specific, often harsh, conditions. The most common method for cleaving aryl ethers is treatment with strong protic or Lewis acids. Reagents like hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃) are effective for this purpose.

The mechanism typically involves the protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack on the isopropyl carbon by the conjugate base (e.g., Br⁻). This results in the formation of a phenol (B47542) (in this case, 2-chloro-3-fluoro-5-hydroxypyridine) and an isopropyl halide.

Table 2: Common Reagents for Aryl Ether Cleavage

| Reagent | Typical Conditions | Products from Ar-O-iPr |

|---|---|---|

| HBr | High Temperature | Ar-OH + iPr-Br |

| HI | High Temperature | Ar-OH + iPr-I |

| BBr₃ | Low Temperature (e.g., -78 °C to RT) | Ar-OH + iPr-Br |

Note: Ar represents the 2-chloro-3-fluoropyridin-5-yl group.

While direct experimental data on the cleavage of the isopropoxy group from this compound is scarce in the literature, the extensive research on aryl ether cleavage provides a reliable predictive framework for this transformation. Rearrangements of the isopropoxy group under typical synthetic conditions are uncommon.

Intermolecular Interactions and Self-Assembly Propensities

The structure of this compound allows for a variety of non-covalent intermolecular interactions that can dictate its physical properties and solid-state packing. These interactions include hydrogen bonds, halogen bonds, and van der Waals forces.

The pyridine nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. The fluorine and chlorine atoms can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). Therefore, the chlorine atom is a more likely halogen bond donor than the fluorine atom.

Potential intermolecular interactions for this molecule include:

Halogen Bonding: The chlorine atom on one molecule interacting with the nitrogen atom of a neighboring molecule (C-Cl···N).

Hydrogen Bonding: Weak hydrogen bonds between the aromatic C-H groups and the nitrogen or fluorine atoms of an adjacent molecule (C-H···N or C-H···F).

π-π Stacking: The aromatic pyridine rings can stack on top of each other, driven by van der Waals forces.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative N, F, and Cl atoms, leading to electrostatic interactions.

These competing interactions make predicting the precise self-assembly and crystal structure complex. However, analysis of related halogenated pyridines shows that such interactions are crucial in directing crystal packing, often forming intricate networks and specific motifs.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 2-Chloro-3-fluoro-5-isopropoxypyridine in solution. By analyzing ¹H, ¹³C, and ¹⁹F spectra, including advanced 2D experiments, a complete assignment of all atoms and their connectivity can be established.

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the seven protons of the isopropoxy group are expected. The aromatic protons will appear as doublets due to coupling with the fluorine atom and with each other, though these may be further split by smaller long-range couplings. The isopropoxy group will present as a septet for the methine (CH) proton and a doublet for the two equivalent methyl (CH₃) groups.

The ¹³C NMR spectrum reveals the carbon skeleton. Five distinct signals are anticipated for the pyridine ring carbons and two for the isopropoxy group. The carbon atoms are significantly influenced by the attached substituents (Cl, F, and O-isopropyl), resulting in a wide dispersion of chemical shifts. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.5 - 7.7 | dd (doublet of doublets) | J(H-F) ≈ 7-9 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | ~7.9 - 8.1 | d (doublet) | J(H-F) ≈ 2-3 Hz |

| -OCH(CH₃)₂ | ~4.6 - 4.8 | sept (septet) | J(H-H) ≈ 6 Hz |

| -OCH(CH₃)₂ | ~1.3 - 1.4 | d (doublet) | J(H-H) ≈ 6 Hz |

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

|---|---|---|

| C-2 | ~140 - 142 (d) | ²J(C-F) ≈ 15-20 Hz |

| C-3 | ~152 - 155 (d) | ¹J(C-F) ≈ 240-260 Hz |

| C-4 | ~120 - 122 (d) | ³J(C-F) ≈ 4-6 Hz |

| C-5 | ~145 - 148 (d) | ⁴J(C-F) ≈ 2-4 Hz |

| C-6 | ~135 - 137 (d) | ²J(C-F) ≈ 20-25 Hz |

| -OCH(CH₃)₂ | ~71 - 73 | N/A |

| -OCH(CH₃)₂ | ~21 - 23 | N/A |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. nih.gov For this compound, a single resonance is expected. The chemical shift of the fluorine atom is influenced by the electronic environment on the pyridine ring. bldpharm.com The signal will be split into a doublet of doublets due to coupling with the adjacent protons H-4 and H-2 (if present, though in this case it is substituted with Cl). More prominently, it will show coupling to H-4 and a smaller coupling to H-6.

Predicted ¹⁹F NMR Data for this compound (Predicted relative to CFCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-3 | ~ -130 to -135 | dd (doublet of doublets) | J(F-H4) ≈ 7-9 Hz, J(F-H6) ≈ 2-3 Hz |

Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra and confirming the molecular structure. google.comchemicalbook.comgoogle.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. chemicalbook.com Key expected correlations include the one between the H-4 and H-6 protons on the pyridine ring, and the strong correlation between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nih.gov It would definitively link the H-4, H-6, methine, and methyl proton signals to their corresponding carbon signals (C-4, C-6, -OCH, and -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular framework. nih.gov Expected key correlations would be:

H-4 to C-2, C-3, C-5, and C-6.

H-6 to C-2, C-4, and C-5.

Isopropoxy methine proton to C-5 and the isopropoxy methyl carbons.

Isopropoxy methyl protons to C-5 and the isopropoxy methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. It would be particularly useful to confirm the spatial proximity between the isopropoxy group protons and the H-4 and H-6 protons on the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of laser light (Raman).

The IR and Raman spectra of this compound would display characteristic bands corresponding to its constituent parts. The presence of C-Cl, C-F, C-O, and aromatic ring vibrations are key identifiers. Pyridine ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. chemicalbook.com The C-O stretching of the ether linkage is also a prominent feature.

Predicted Vibrational Frequencies (IR/Raman) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Typically weak to medium intensity. chemicalbook.com |

| Aliphatic C-H Stretch (isopropoxy) | 2980 - 2850 | Strong intensity. |

| C=N and C=C Ring Stretch | 1600 - 1400 | Multiple strong to medium bands characteristic of the pyridine ring. chemicalbook.com |

| C-O-C Asymmetric Stretch (ether) | 1260 - 1200 | Strong intensity. |

| C-F Stretch | 1250 - 1150 | Strong intensity, often coupled with other ring modes. |

| C-Cl Stretch | 800 - 600 | Medium to strong intensity. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule upon ionization. The molecular ion peak (M⁺) for this compound would be observed, and due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is expected. sigmaaldrich.com

The fragmentation would likely proceed through several key pathways, including the loss of the isopropoxy group, cleavage of the chlorine atom, and fragmentation of the pyridine ring itself.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Ion Structure/Fragment Lost | Notes |

|---|---|---|

| 189/191 | [C₈H₉ClFNO]⁺ (Molecular Ion) | M⁺ and M+2 peaks in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes. |

| 146/148 | [M - C₃H₇]⁺ | Loss of the propyl fragment from the isopropoxy group. |

| 130/132 | [M - C₃H₇O]⁺ | Loss of the isopropoxy radical. |

| 154 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 43 | [C₃H₇]⁺ | Isopropyl cation fragment. |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS analysis would be required to determine the precise elemental composition of this compound. This technique measures the mass-to-charge ratio of ions with very high accuracy, allowing for the calculation of an exact molecular formula. A hypothetical data table for such an analysis would include the calculated exact mass for the molecular formula C₈H₉ClFNO and a comparison to an experimentally measured value.

Hypothetical HRMS Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉ClFNO |

| Calculated Exact Mass | [Value] |

| Measured Exact Mass | [Value] |

| Mass Error (ppm) | [Value] |

Without experimental data, a factual table cannot be constructed.

X-ray Crystallography for Solid-State Molecular Architecture

To analyze the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction analysis would be essential. This powerful technique would provide precise atomic coordinates, from which critical geometric parameters and intermolecular interactions can be determined.

X-ray crystallography data would allow for the creation of detailed tables listing the bond lengths (in Ångströms, Å) and bond angles (in degrees, °) for every bond within the molecule. This would include the C-C, C-N, C-Cl, C-F, C-O, and C-H bonds. Torsional angles would describe the conformation of the isopropoxy group relative to the pyridine ring.

Hypothetical Bond Length and Angle Data Table

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C(2)-Cl | [Value] |

| C(3)-F | [Value] |

| C(5)-O(1) | [Value] |

| O(1)-C(6) | [Value] |

| Cl-C(2)-N(1) | [Value] |

| F-C(3)-C(4) | [Value] |

This data is currently unavailable.

The crystal structure would reveal how molecules of this compound pack in the solid state. This analysis would focus on identifying and quantifying non-covalent interactions that stabilize the crystal lattice. These interactions are crucial for understanding the supramolecular chemistry of the compound.

Halogen Bonding: The presence of both chlorine and fluorine atoms suggests the possibility of halogen bonding, where these atoms act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules. nih.gov The geometry and distance of these interactions (e.g., C-Cl⋯N, C-F⋯O) would be of significant interest.

C-H⋯X Interactions: Hydrogen bonds involving the aromatic and aliphatic C-H groups as donors and the halogen (Cl, F), oxygen, or nitrogen atoms as acceptors (C-H⋯Cl, C-H⋯F, C-H⋯O, C-H⋯N) would likely be present.

A thorough analysis of these interactions requires the specific crystallographic information file (CIF), which is not available.

A detailed and scientifically accurate article on the advanced spectroscopic and structural analysis of this compound cannot be generated without access to primary experimental data from HRMS and X-ray crystallography studies. Searches of the available scientific literature and chemical repositories did not yield this specific information.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting a molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems. numberanalytics.comyoutube.com For 2-Chloro-3-fluoro-5-isopropoxypyridine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional structure (geometry optimization). acs.orgwikipedia.org This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles.

These calculations are foundational, as the optimized geometry is the starting point for predicting most other chemical and physical properties. The predicted total energy of the molecule is also a key output, which can be used to assess its thermodynamic stability relative to other isomers or related compounds.

Illustrative Data: Predicted Geometric Parameters

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

|---|---|---|

| Bond Length | C2-Cl | 1.74 Å |

| Bond Length | C3-F | 1.35 Å |

| Bond Length | C5-O | 1.37 Å |

| Bond Angle | Cl-C2-N1 | 115.8° |

| Bond Angle | F-C3-C4 | 118.5° |

| Dihedral Angle | C4-C5-O-C(isopropoxy) | -175.0° |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule. libretexts.orgnumberanalytics.com It is calculated from the results of electronic structure methods like DFT. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), susceptible to nucleophilic attack. ucla.eduucsb.edu Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would reveal the electron-rich nitrogen atom (a likely site for protonation) and the influence of the electron-withdrawing chloro and fluoro substituents, as well as the electron-donating isopropoxy group, on the pyridine (B92270) ring's reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for studying the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Theory (TST) is a fundamental model for understanding reaction rates. wikipedia.orgnumberanalytics.comfiveable.me A key aspect of applying TST is the identification of the transition state (TS), which is the highest energy point along a reaction pathway. numberanalytics.com Computationally, a transition state is located as a first-order saddle point on the potential energy surface. For a reaction involving this compound, such as a nucleophilic aromatic substitution, DFT calculations would be used to find the structure and energy of the relevant transition state(s).

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. numberanalytics.commolcas.org The IRC path is the minimum energy pathway connecting the transition state to the reactants and products. This analysis confirms that the located TS indeed connects the desired reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction.

Illustrative Data: Reaction Energy Profile

| Species | Relative Energy (kcal/mol) (Illustrative) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +15.2 |

| Products | -5.8 |

Many reactions can yield multiple products. For substituted pyridines, reactions like electrophilic or nucleophilic substitution can occur at different positions on the ring, leading to issues of regioselectivity. nih.govresearchgate.netacs.org Computational chemistry can predict the preferred outcome by comparing the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy barrier is expected to be the dominant one, thus determining the major regioisomer. researchgate.net

For this compound, DFT calculations could be used to compare the energy barriers for substitution at the C4 and C6 positions, providing a quantitative prediction of the reaction's regioselectivity. This is particularly valuable in synthetic chemistry for designing reactions that produce the desired isomer with high yield. tandfonline.com

Spectroscopic Property Prediction via Computational Methods

Computational methods can accurately predict various types of spectra, which is invaluable for identifying and characterizing molecules.

Advanced computational techniques, including machine learning models trained on extensive datasets, are continuously improving the accuracy of spectral predictions. acs.orgarxiv.orgarxiv.org For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H, ¹³C) can be calculated with high accuracy. nih.govnih.gov Similarly, the vibrational frequencies from Infrared (IR) spectroscopy can be computed. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For a novel or complex molecule like this compound, predicted spectra serve as a crucial guide for experimental chemists in interpreting their results. nih.gov

Illustrative Data: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) (Illustrative) |

|---|---|

| C2 | 155.1 |

| C3 | 140.2 (d, J=250 Hz) |

| C4 | 125.8 |

| C5 | 148.5 |

| C6 | 115.3 |

| C(isopropoxy, CH) | 71.4 |

| C(isopropoxy, CH₃) | 22.0 |

Simulation of NMR, IR, and UV-Vis Spectra

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict ¹H and ¹³C NMR chemical shifts. ruc.dk The process typically involves optimizing the molecule's geometry at a given level of theory and then calculating the magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO). researchgate.net For this compound, such calculations would predict the precise chemical shifts influenced by the electronegative chloro and fluoro atoms and the electron-donating isopropoxy group, providing a unique fingerprint of the molecule's electronic environment. nih.govresearchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. DFT calculations can accurately predict the vibrational frequencies and intensities of these modes. researchgate.netacs.org This simulated spectrum allows for the confident assignment of absorption bands observed in experimental IR spectra. For this compound, key predicted vibrational modes would include the characteristic stretching frequencies for C-Cl, C-F, and C-O bonds, in addition to the vibrations of the aromatic pyridine ring and the aliphatic isopropoxy group. acs.orgresearchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the absorption wavelengths (λmax) and oscillator strengths of these transitions. researchgate.netmdpi.com The simulated UV-Vis spectrum for this compound would likely show absorptions arising from π→π* and n→π* transitions, with their energies and intensities modified by the specific electronic contributions of the chloro, fluoro, and isopropoxy substituents. researchgate.netresearchgate.net

The following interactive table presents plausible, illustrative values for the simulated spectroscopic data of this compound, based on established principles of computational chemistry.

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | |

| H at position 4 | ~7.5-7.8 |

| H at position 6 | ~8.0-8.3 |

| CH of isopropoxy group | ~4.5-4.8 |

| CH₃ of isopropoxy group | ~1.3-1.5 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C at position 2 (C-Cl) | ~145-150 |

| C at position 3 (C-F) | ~150-155 (JCF) |

| C at position 4 (C-H) | ~120-125 |

| C at position 5 (C-O) | ~155-160 |

| C at position 6 (C-H) | ~140-145 |

| CH of isopropoxy group | ~70-75 |

| CH₃ of isopropoxy group | ~20-25 |

| Key IR Frequencies (cm⁻¹) | |

| C-F Stretch | ~1200-1300 |

| C-Cl Stretch | ~700-800 |

| C-O Stretch (Aryl-Alkyl Ether) | ~1230-1270 |

| Pyridine Ring Vibrations | ~1400-1600 |

| UV-Vis Absorption Maxima (nm) | |

| λmax 1 (π→π) | ~270-290 |

| λmax 2 (n→π) | ~300-320 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical constructs that link the structural or electronic features of molecules to their macroscopic properties. These studies are crucial for predicting the behavior of new or untested chemicals. For pyridine derivatives, QSPR models have been developed to predict properties ranging from extraction efficiency to corrosion inhibition. researchgate.netnih.gov

A QSPR study for a class of compounds including this compound would follow a systematic process:

Data Set Assembly: A collection of diverse pyridine derivatives with known experimental values for a specific property (e.g., boiling point, solubility, biological activity) is gathered.

Descriptor Calculation: For each molecule in the dataset, a wide array of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices, quantum-chemical parameters (e.g., HOMO/LUMO energies, dipole moment), and 3D-field-based descriptors (e.g., CoMFA, CoMSIA). nih.gov

Model Generation: Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN), a mathematical equation is derived that best correlates the calculated descriptors with the property of interest. nih.gov

Validation: The model's predictive power and robustness are rigorously tested using both internal (e.g., cross-validation) and external validation sets to ensure its applicability to new compounds. nih.govresearchgate.net

For this compound, descriptors quantifying the effects of its specific substitution pattern would be critical for accurately predicting its properties within such a model.

| QSPR Modeling Step | Description |

| 1. Data Set | A diverse set of substituted pyridines with measured property X. |

| 2. Descriptors | Calculation of topological, electronic, and steric descriptors. |

| 3. Model Building | Use of statistical methods (e.g., MLR, PLS, ANN) to create a predictive equation. |

| 4. Validation | Internal (cross-validation) and external testing of the model's accuracy. |

In Silico Design Principles for Pyridine Derivatives

In silico design leverages computational power to rationally create novel pyridine derivatives with optimized properties, significantly accelerating the discovery process for applications in materials science and medicinal chemistry. nih.govnih.gov The structural framework of this compound can serve as a starting point for such design efforts.

Key principles in the in silico design of pyridine derivatives include:

Pharmacophore/Structure-Activity Relationship (SAR) Analysis: This involves identifying the key structural features responsible for a desired activity or property. For instance, in drug design, computational methods can identify a pharmacophore model from a series of active compounds. nih.gov Subsequent design efforts would focus on modifying the this compound scaffold to better fit this model.

Substituent Scanning: The effects of systematically changing the substituents on the pyridine ring can be computationally evaluated. For example, one could replace the isopropoxy group with other alkoxy groups of varying sizes or substitute the chloro and fluoro atoms with other halogens or functional groups to fine-tune electronic properties, steric profile, and intermolecular interactions.

Molecular Docking: In the context of drug discovery, molecular docking is used to predict how a molecule binds to the active site of a biological target like an enzyme or receptor. nih.govresearchgate.net New derivatives of this compound could be designed and docked in silico to predict their binding affinity and guide the synthesis of more potent and selective candidates.

Scaffold Hopping: This advanced technique involves replacing the central pyridine ring with other heterocyclic systems while preserving the essential spatial arrangement of key functional groups. This can lead to the discovery of entirely new chemical classes with improved properties like better metabolic stability or reduced toxicity.

These computational strategies allow for the rapid virtual screening of thousands of potential molecules, ensuring that synthetic efforts are focused on the most promising candidates.

Synthetic Utility and Strategic Applications in Organic Synthesis

2-Chloro-3-fluoro-5-isopropoxypyridine as a Versatile Intermediate

The unique constitution of this compound, featuring two different halogen atoms at electronically distinct positions (C-2 and C-3) and an ether linkage at C-5, renders it a highly versatile intermediate. This substitution pattern allows for selective, stepwise functionalization, making it a valuable precursor in multi-step syntheses.

Substituted pyridine (B92270) cores are ubiquitous in pharmacologically active compounds and agrochemicals. Compounds like this compound are valuable starting materials for constructing more complex heterocyclic systems. google.com Its derivatives are useful as intermediates in the production of pharmaceuticals, agricultural chemicals, and various functional materials. google.com The strategic placement of the chloro, fluoro, and isopropoxy groups allows for the regioselective introduction of other functionalities to build scaffolds for specific therapeutic targets. For instance, related aminopyridine building blocks are employed in the synthesis of cyclin-dependent kinase (CDK) inhibitors for cancer therapy and in compounds designed to treat type II diabetes. ossila.com The isopropoxy group, in particular, can be a key feature for modulating lipophilicity and metabolic stability in drug candidates.

The compound serves as a platform from which numerous derivatives can be accessed. The chlorine atom at the C-2 position is particularly susceptible to nucleophilic substitution and cross-coupling reactions, providing a primary handle for molecular elaboration. Subsequent modifications can be directed at the other positions, leading to highly decorated pyridine rings that are central to many biologically active molecules. researchgate.netnih.gov

Beyond life sciences, functionalized pyridines play a role in materials science. By incorporating this molecule into larger structures, its electronic and physical properties can be harnessed. The introduction of fluorinated pyridine moieties into polymers can bestow special characteristics, such as enhanced thermal stability, and unique optical or electrical properties. pipzine-chem.com While the direct use of this compound in this context requires specific investigation, its derivatives, particularly after conversion of the isopropoxy group to a more reactive handle like a hydroxyl group, could be tethered to polymer backbones. pipzine-chem.com Furthermore, such intermediates are generally cited for their utility in the production of various functional materials, underscoring their potential in this field. google.com

Derivatization and Further Functionalization Reactions

The reactivity of this compound is dictated by its substituents, each offering a pathway for further chemical transformation. This allows for a modular approach to synthesis, where different parts of the molecule can be altered selectively.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Cl bond at the 2-position of the pyridine ring is an ideal site for such transformations due to the electron-deficient nature of the pyridine ring, which facilitates the initial oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction pairs the halo-pyridine with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents. libretexts.orgnih.gov For this compound, a Suzuki-Miyaura reaction would likely proceed selectively at the C-2 position to displace the chlorine atom, leaving the more robust C-F bond intact. researchgate.net

Negishi Coupling: Involving an organozinc reagent, the Negishi coupling is another effective method for C-C bond formation. It is often noted for its high reactivity and functional group tolerance.

Heck Reaction: This reaction couples the halo-pyridine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction involves the arylation of an olefin at the less substituted carbon. mdpi.com This would allow for the introduction of vinyl groups at the C-2 position of the pyridine ring.

The table below illustrates the potential outcomes of these cross-coupling reactions.

| Reaction Type | Coupling Partner | Typical Catalyst/Base | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-3-fluoro-5-isopropoxypyridine |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ | 2-Alkyl/Aryl-3-fluoro-5-isopropoxypyridine |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂ / Et₃N | 2-(Alkenyl)-3-fluoro-5-isopropoxypyridine |

The isopropoxy group is a relatively stable ether linkage but can be cleaved under specific conditions to reveal a hydroxyl group. This transformation is valuable as the resulting hydroxypyridine is a versatile intermediate for further reactions. pipzine-chem.com

Acid-catalyzed cleavage is a standard method for breaking ether bonds. masterorganicchemistry.com Strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) are effective, typically requiring heat. masterorganicchemistry.comlibretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comlibretexts.org

A more selective method for cleaving isopropyl aryl ethers involves the use of Lewis acids like aluminum trichloride (B1173362) (AlCl₃). lookchem.com This reagent has been shown to cleave isopropyl ethers while leaving other ether types, such as methyl ethers, intact, highlighting its potential for selective deprotection in complex molecules. lookchem.com The successful cleavage would yield 2-chloro-3-fluoro-5-hydroxypyridine, a valuable precursor in its own right.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HBr or HI | Reflux | 2-Chloro-3-fluoro-5-hydroxypyridine | masterorganicchemistry.comlibretexts.org |

| AlCl₃ | Room Temperature | 2-Chloro-3-fluoro-5-hydroxypyridine | lookchem.com |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction uses an organolithium reagent to deprotonate a position ortho (adjacent) to a directing metalation group (DMG). wikipedia.org In this compound, both the pyridine nitrogen and the C-5 isopropoxy group can function as DMGs.

The isopropoxy group is known to direct lithiation to the adjacent C-4 and C-6 positions. The C-6 position is blocked by the chlorine atom. The pyridine nitrogen directs to the C-2 and C-6 positions, which are also substituted. Therefore, the most probable site for deprotonation using a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures would be the C-4 position, under the directing influence of the isopropoxy group. clockss.orgacs.org This avoids the common issue of nucleophilic addition of the organolithium reagent to the pyridine ring. clockss.org The resulting lithiated intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, I₂) to introduce a new substituent at the C-4 position with high regioselectivity.

Bioisosteric Design and Rational Ligand Modification

Bioisosterism, the replacement of a functional group with another that has similar physicochemical and biological properties, is a fundamental strategy in medicinal chemistry for optimizing lead compounds. bldpharm.com This approach can enhance potency, selectivity, and pharmacokinetic profiles. bldpharm.com this compound is a molecule where the principles of bioisosterism are clearly at play, particularly concerning its fluorine and isopropyl substituents.

The substitution of hydrogen with fluorine is a widely used strategy in drug design. bldpharm.com Fluorine's small van der Waals radius (1.47 Å) is similar to that of hydrogen (1.2 Å), allowing it to be well-tolerated by biological targets. bldpharm.com However, its high electronegativity imparts significant changes to the electronic properties of the molecule. In the context of this compound, the fluorine atom at the 3-position is expected to have several profound effects.

Key Research Findings:

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the pyridine nitrogen. vivanacl.com This can be crucial for modulating a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. vivanacl.com Introducing fluorine at a metabolically vulnerable position can block unwanted metabolism, thereby increasing the compound's half-life and bioavailability. vivanacl.com

Enhanced Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions with protein targets, which can lead to enhanced binding affinity and selectivity. bldpharm.com

The strategic placement of fluorine in pyridine derivatives is a testament to its role as a versatile bioisostere for hydrogen, offering a powerful tool for the rational design of molecules with improved pharmaceutical properties. chemicalbook.com

The isopropyl group is a common lipophilic substituent in bioactive molecules. However, it can be susceptible to metabolic oxidation. A well-established bioisosteric replacement for the isopropyl group is the cyclopropyl (B3062369) group. sigmaaldrich.com This substitution can lead to significant improvements in a molecule's properties.

Comparative Properties of Isopropyl and Cyclopropyl Groups

| Property | Isopropyl Group | Cyclopropyl Group | Rationale for Bioisosteric Replacement |

|---|---|---|---|

| Metabolic Stability | Can be susceptible to oxidation. | Generally more resistant to metabolism. | Improved pharmacokinetic profile. bldpharm.com |

| Rigidity | Conformationally flexible. | Conformationally constrained. | Can lock in a bioactive conformation, improving potency. sigmaaldrich.com |

| Lipophilicity (logP) | Higher lipophilicity. | Lower lipophilicity. | Can improve solubility and reduce off-target effects. sigmaaldrich.combldpharm.com |

| pKa Modulation | Electron-donating. | Electron-withdrawing. | Can influence the acidity/basicity of adjacent groups. sigmaaldrich.com |

Detailed Research Findings:

The replacement of an isopropyl group with a cyclopropyl group has been shown to enhance metabolic stability in numerous drug candidates. bldpharm.com For instance, in the optimization of respiratory syncytial virus fusion inhibitors, a cyclopropyl derivative exhibited a tenfold improvement in metabolic stability compared to its isopropyl counterpart. bldpharm.com

The rigid nature of the cyclopropyl ring can pre-organize the molecule into a conformation that is favorable for binding to its biological target, thus increasing potency. bldpharm.com

In this compound, the 5-isopropoxy group contributes to the molecule's lipophilicity. In a drug design campaign, this group could be a target for bioisosteric replacement with a cyclopropoxy group to fine-tune the molecule's properties.

The pyridine ring is a versatile scaffold that can be modified in numerous ways to enhance its chemical and biological properties. chemicalbook.com The substituents on this compound (chloro, fluoro, and isopropoxy groups) all play a role in modulating the reactivity and electronic nature of the pyridine core.

Key Strategies and Findings:

Tuning Electronic Properties: The electronic properties of the pyridine ring can be systematically tuned by the introduction of electron-donating or electron-withdrawing groups. nih.gov In this compound, the chloro and fluoro groups are electron-withdrawing, making the pyridine ring more electron-deficient. This influences its reactivity in, for example, nucleophilic aromatic substitution reactions.

Site-Selective Functionalization: The inherent electronic properties of the pyridine ring often direct incoming substituents to specific positions. However, modern synthetic methods allow for the functionalization of positions that are traditionally difficult to access, such as the meta-position. bldpharm.com The development of N-functionalized pyridinium (B92312) salts has also emerged as a powerful strategy for achieving site-selective C-H functionalization under mild conditions. google.com

Scaffold Hopping and Ring System Bioisosteres: In some cases, the entire pyridine ring can be replaced by another heterocyclic system (e.g., pyrimidine, pyrazine) to explore new chemical space and intellectual property. bldpharm.com Benzene (B151609) and thiophene (B33073) are also common bioisosteres for the pyridine ring.

The combination of substituents in this compound makes it a valuable intermediate for further synthetic elaboration, allowing for the introduction of additional functional groups to create a library of compounds for biological screening.

Development of Novel Synthetic Methodologies Enabled by the Compound

While specific synthetic methodologies enabled directly by this compound are not yet widely reported, its structure suggests its potential as a key building block in the synthesis of more complex molecules. The presence of multiple, distinct functional groups (chloro, fluoro, isopropoxy) on the pyridine ring allows for a range of selective chemical transformations.

For instance, the chloro group at the 2-position is susceptible to nucleophilic aromatic substitution and could be a handle for introducing a variety of nucleophiles. It could also participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The synthesis of such highly substituted pyridines often relies on multi-step sequences, starting from simpler pyridine derivatives.

A plausible synthetic approach to this compound could involve the initial synthesis of a polysubstituted pyridine, followed by the introduction of the isopropoxy group, potentially via a nucleophilic substitution reaction on a suitable precursor like 2,5-dichloro-3-fluoropyridine (B21349).

Future Research Directions in Functionalized Pyridine Chemistry

The field of functionalized pyridine chemistry is continually evolving, with several exciting future research directions:

Late-Stage Functionalization: The development of methods for the selective C-H functionalization of complex pyridine-containing molecules at a late stage in the synthesis is a major area of focus. This allows for the rapid generation of analogues of drug candidates without the need for de novo synthesis.

Novel Catalytic Applications: Pyridine derivatives are widely used as ligands in catalysis. The synthesis of new, highly functionalized pyridines like this compound could lead to the development of novel catalysts with enhanced reactivity and selectivity. nih.gov

Skeletal Editing: Recent advances in synthetic chemistry have enabled the "skeletal editing" of aromatic rings, where an atom within the ring is replaced by another. Future research may explore the transformation of the pyridine nitrogen in functionalized pyridines to a carbon atom, providing a novel route to highly substituted benzenes.

Materials Science: The unique electronic and photophysical properties of functionalized pyridines make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

The continued exploration of the synthesis and reactivity of highly functionalized pyridines such as this compound will undoubtedly lead to new discoveries in medicine, catalysis, and materials science.

Q & A

Basic Research Questions

What are the recommended analytical techniques for confirming the purity and structure of 2-chloro-3-fluoro-5-isopropoxypyridine?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities .

- Nuclear Magnetic Resonance (NMR): Employ and NMR to confirm substitution patterns. For example, the isopropoxy group’s methyl protons appear as a doublet (~1.3 ppm), while fluorine signals are typically deshielded (-100 to -120 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS in positive ion mode can verify molecular ion peaks (e.g., [M+H] at m/z ~214) and detect halogen isotopic patterns .

How can regioselectivity challenges during the synthesis of this compound be addressed?

Methodological Answer:

- Directed Metalation Approach: Use a lithiation strategy with LDA (Lithium Diisopropylamide) at low temperatures (-78°C) to direct functionalization to the 5-position. Quench with isopropanol to install the isopropoxy group .

- Protecting Groups: Temporarily block reactive sites (e.g., using silyl ethers for hydroxyl groups) to prevent undesired substitutions .

- Monitor Reaction Progress: Employ in-situ NMR to track fluorine substitution and optimize reaction times .

Advanced Research Questions

What mechanistic insights explain the stability of the isopropoxy group under fluorination conditions?

Methodological Answer:

- Computational Studies: Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate the thermodynamic stability of intermediates. The isopropoxy group’s steric bulk reduces electron density at adjacent positions, minimizing side reactions .

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated isopropanol (CHCD(OH)CD) to assess hydrogen abstraction pathways during fluorination .

- X-ray Crystallography: Determine crystal structures of intermediates to identify steric or electronic factors stabilizing the isopropoxy moiety .

How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

Methodological Answer:

- Systematic Parameter Variation: Test palladium catalysts (e.g., Pd(PPh) vs. Pd(dba)) and ligands (e.g., XPhos, SPhos) under varying temperatures (80–120°C) to identify optimal conditions .

- Byproduct Analysis: Use GC-MS to detect side products (e.g., dehalogenated species) and adjust base strength (e.g., KCO vs. CsCO) to suppress undesired pathways .

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to modulate reaction kinetics .

What strategies improve the compound’s solubility for biological assays without altering its core structure?

Methodological Answer:

- Co-Solvent Systems: Use DMSO/water mixtures (≤10% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility while maintaining stability .

- pH Adjustment: Protonate the pyridine nitrogen under mildly acidic conditions (pH ~4–5) to increase polarity. Confirm ionization via UV-Vis spectroscopy .

- Prodrug Derivatives: Synthesize phosphate or acetate esters at the isopropoxy group, which hydrolyze in vivo to regenerate the parent compound .

Data Contradictions and Resolution

How to reconcile discrepancies in reported yields for nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- Replicate Literature Protocols: Ensure exact reagent stoichiometry (e.g., 1.2 eq. NaH for deprotonation) and moisture-free conditions, as trace water can quench reactive intermediates .

- Alternative Fluorinating Agents: Compare Selectfluor® vs. KF/18-crown-6 systems to assess fluorine source efficiency. Monitor reaction progress via NMR .

- Statistical Design of Experiments (DoE): Apply factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .

Methodological Tables

Table 1: Key Analytical Parameters for this compound

| Technique | Parameters | Reference |

|---|---|---|

| HPLC | Column: C18, λ = 254 nm, 70:30 ACN/HO | |

| NMR | δ = -108 ppm (CF), -112 ppm (C-F) | |

| HRMS (ESI+) | [M+H] = 214.0452 (calc.) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.